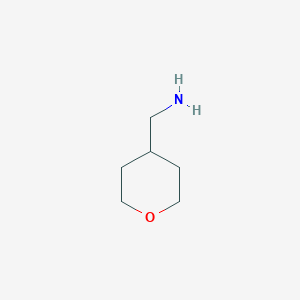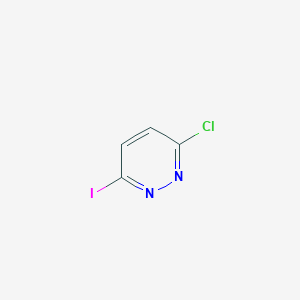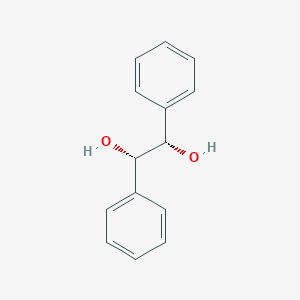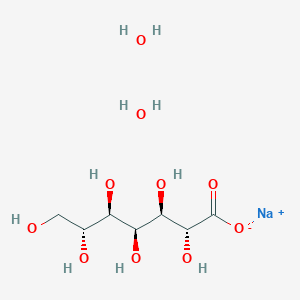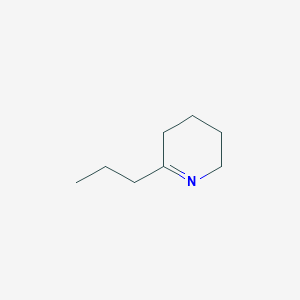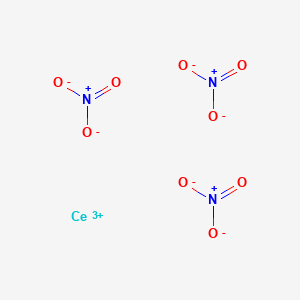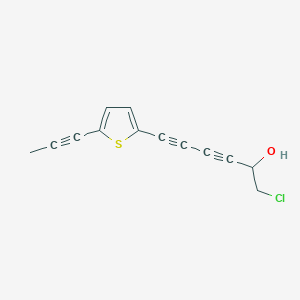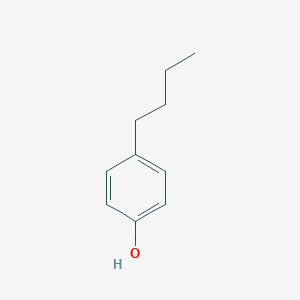![molecular formula C6H7NO B154607 (1S,4R)-2-氮杂双环[2.2.1]庚-5-烯-3-酮 CAS No. 130931-83-8](/img/structure/B154607.png)
(1S,4R)-2-氮杂双环[2.2.1]庚-5-烯-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is a cyclic olefin . It has been used in the synthesis of Ziagen, a medication used to prevent and treat HIV/AIDS .
Synthesis Analysis
The compound has been synthesized in several studies. For instance, it was used in the synthesis of Ziagen, an HIV reverse transcriptase inhibitor . Another study reported an enantioselective synthesis of a related compound, (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-methanol .Molecular Structure Analysis
The molecular formula of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is C7H10 . The structure includes a seven-membered ring with a double bond .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For example, it was used in the synthesis of Ziagen, where 2-amino-4,6-dichloro-5-formamidopyrimidine was a key intermediate .Physical And Chemical Properties Analysis
The molecular weight of “(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one” is 94.15 g/mol . Other properties like XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .科学研究应用
药物活性成分的合成
(1S,4R)-2-氮杂双环[2.2.1]庚-5-烯-3-酮: 是合成各种药物活性化合物的宝贵中间体 . 其结构允许引入氨基保护基团,这对开发新药至关重要。 该化合物的对映异构体纯度对于创建具有特定预期效果并最大程度地减少副作用的药物尤为重要。
有机化学中的杂环狄尔斯-阿尔德反应
该化合物用于杂环狄尔斯-阿尔德反应,这是一种形成六元环的环加成反应 . 这些反应是构建复杂有机分子(包括天然产物和潜在药物候选物)的基础。
材料科学:聚合物的构建块
在材料科学中,(1S,4R)-2-氮杂双环[2.2.1]庚-5-烯-3-酮可以作为具有独特性能的材料的前体。 其双环结构可用于创建具有高弹性和稳定性的聚合物,这些聚合物在塑料、树脂和弹性体等材料中是理想的 .
生物化学:酶抑制研究
该化合物独特的结构使其成为研究酶-底物相互作用的候选者。 它可以作为抑制剂或底物类似物,以了解不同酶的生化途径和作用机制 .
分析化学:色谱标准
由于其结构和性能明确,该化合物可用作色谱分析中的标准品,以帮助识别和量化复杂混合物中的类似化合物 .
环境科学:降解研究
在环境科学中,研究人员可以使用(1S,4R)-2-氮杂双环[2.2.1]庚-5-烯-3-酮来研究含氮杂环的降解过程,这些杂环是常见的污染物。 了解降解途径可以带来更好的环境修复策略 .
生化分析
Biochemical Properties
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the Diels-Alder cycloaddition reactions, where it acts as a reactant to form more complex structures . Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can interact with amino-protective groups, influencing the synthesis of various pharmaceutically active ingredients . The nature of these interactions often involves the formation of covalent bonds, leading to the stabilization of reaction intermediates.
Cellular Effects
The effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involving the regulation of gene expression. By interacting with specific transcription factors, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can modulate the expression of genes involved in cellular metabolism and growth . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and transcription factors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can induce changes in gene expression by influencing the binding of transcription factors to DNA . These molecular interactions ultimately lead to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects highlight the potential for this compound to be used in prolonged biochemical experiments.
Dosage Effects in Animal Models
The effects of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while still exerting significant biochemical and cellular effects . At higher doses, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic reactions . Additionally, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one has been shown to affect metabolite levels, leading to changes in the overall metabolic profile of cells . These interactions highlight the compound’s role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its overall activity and function . The transport and distribution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one are critical for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one plays a crucial role in its activity and function. This compound is often directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one exerts its effects in the appropriate cellular context, influencing processes such as gene expression and metabolic activity .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of the bicyclic ring system and subsequent functionalization of the molecule.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydride", "Ethyl chloroformate", "Ammonium chloride", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ "Cyclopentadiene undergoes a Diels-Alder reaction with methyl acrylate in the presence of a Lewis acid catalyst to form the bicyclic intermediate.", "The resulting bicyclic compound is treated with sodium hydride and ethyl chloroformate to form the corresponding carbamate intermediate.", "The carbamate intermediate is then treated with ammonium chloride to form the amine intermediate.", "Reduction of the amine intermediate with sodium borohydride and acetic acid yields the corresponding amine.", "The amine is then reacted with ethyl chloroformate to form the corresponding carbamate intermediate.", "Treatment of the carbamate intermediate with hydrochloric acid and sodium hydroxide results in the formation of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.", "The final product is purified by recrystallization from methanol and diethyl ether." ] } | |
CAS 编号 |
130931-83-8 |
分子式 |
C6H7NO |
分子量 |
109.13 g/mol |
IUPAC 名称 |
(1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)/t4-,5-/m0/s1 |
InChI 键 |
DDUFYKNOXPZZIW-WHFBIAKZSA-N |
手性 SMILES |
C1[C@@H]2C=C[C@@H]1NC2=O |
SMILES |
C1C2C=CC1NC2=O |
规范 SMILES |
C1C2C=CC1NC2=O |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in the synthesis of cis-2,4-pyrrolidinedicarboxylic acid?
A1: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one serves as a crucial chiral starting material in the stereospecific synthesis of (2S,4S)-(-)-2,4-pyrrolidinedicarboxylic acid. [] This is achieved through a series of reactions, beginning with a hetero Diels-Alder reaction, followed by a stereospecific transformation of the resulting lactam intermediate to the final product using ruthenium tetroxide oxidation. [] This synthetic route highlights the importance of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in accessing specific stereoisomers of pyrrolidinedicarboxylic acid derivatives, which may have significant biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



